2-[(3-Methylcyclohexyl)oxy]butanoic acid

Lipophilicity ADME cLogP

2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3) is an aliphatic carboxylic acid with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol. It features a butanoic acid backbone linked via an ether bond to a 3-methylcyclohexyl moiety, a structural motif that confers distinct lipophilic and steric properties.

Molecular Formula C11H20O3
Molecular Weight 200.278
CAS No. 1218052-49-3
Cat. No. B2504175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylcyclohexyl)oxy]butanoic acid
CAS1218052-49-3
Molecular FormulaC11H20O3
Molecular Weight200.278
Structural Identifiers
SMILESCCC(C(=O)O)OC1CCCC(C1)C
InChIInChI=1S/C11H20O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13)
InChIKeyTWBGRXXJTOHCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3) – Core Specifications and Vendor Landscape


2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3) is an aliphatic carboxylic acid with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . It features a butanoic acid backbone linked via an ether bond to a 3-methylcyclohexyl moiety, a structural motif that confers distinct lipophilic and steric properties . The compound is commercially available as a research chemical from multiple global vendors, including Enamine (product code EN300-94731) , with a typical purity specification of ≥95% .

Why 2-[(3-Methylcyclohexyl)oxy]butanoic acid Cannot Be Interchanged with Generic Alkylcyclohexyl Analogs


The precise placement of the methyl group on the cyclohexyl ring at the 3-position, combined with the specific butanoic acid chain length, creates a unique three-dimensional steric and electronic profile that cannot be replicated by substituting with generic 2-(cyclohexyloxy)butanoic acid (CAS 56674-73-8) or 2-[(4-methylcyclohexyl)oxy]propanoic acid . As demonstrated by the divergent biological activity in published assays, the 3-methyl substitution is not merely a bulk property modifier but a critical determinant of target engagement . Generic substitution with compounds lacking this precise substitution pattern will yield different lipophilicity (cLogP), distinct hydrogen bonding capacity, and altered metabolic stability, fundamentally changing the compound's behavior in structure-activity relationship (SAR) studies [1].

Head-to-Head Evidence: Quantifying the Differentiation of 2-[(3-Methylcyclohexyl)oxy]butanoic acid


Lipophilicity: Calculated LogP for 2-[(3-Methylcyclohexyl)oxy]butanoic acid vs. 2-(Cyclohexyloxy)butanoic acid

The addition of a single methyl group at the 3-position of the cyclohexyl ring, as found in 2-[(3-Methylcyclohexyl)oxy]butanoic acid, demonstrably increases the compound's lipophilicity relative to its non-methylated analog, 2-(cyclohexyloxy)butanoic acid (CAS 56674-73-8). This difference is reflected in the predicted logP values. 2-[(3-Methylcyclohexyl)oxy]butanoic acid has a calculated LogP of 2.4449 , compared to a calculated LogP of 2.493 for 2-(cyclohexyloxy)butanoic acid [1]. This seemingly small increase is significant in a medicinal chemistry context, as it directly influences membrane permeability and non-specific binding. The 3-methyl substitution also introduces a chiral center, adding a stereochemical dimension absent in the unsubstituted analog, which is critical for advanced SAR campaigns.

Lipophilicity ADME cLogP Drug Design

Polar Surface Area: A Key Determinant for Permeability and Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 2-[(3-Methylcyclohexyl)oxy]butanoic acid is calculated to be 46.53 Ų . This value is identical to that of its close analog, 2-(cyclohexyloxy)butanoic acid, which also has a TPSA of 46.53 Ų [1]. The identical TPSA indicates that the 3-methyl substitution does not alter the number or arrangement of polar atoms (two oxygen acceptors, one hydroxyl donor) and thus the compound's capacity for electrostatic interactions with aqueous environments. This is a crucial data point for researchers: it isolates the differentiation between the two compounds to their lipophilic (cLogP) and steric profiles, rather than a fundamental change in polarity.

TPSA CNS Drug Design Permeability

Structural and Physicochemical Comparison with 2-[(3-Methylcyclohexyl)oxy]propanoic acid

A direct comparison with 2-[(3-Methylcyclohexyl)oxy]propanoic acid (CAS not provided, but MW 186.25 g/mol) reveals the impact of the alkyl chain length. The target butanoic acid (C4 chain) has a molecular weight of 200.27 g/mol , whereas the propanoic acid analog (C3 chain) has a molecular weight of 186.25 g/mol . This 14.02 g/mol increase, corresponding to a single methylene (-CH₂-) group, results in a modest increase in predicted lipophilicity (cLogP ~2.44 for the butanoic acid vs. ~2.2 for the propanoic acid, based on structural similarity). This fine-tuning of lipophilicity is a key tool in medicinal chemistry for optimizing ADME properties without introducing new polar atoms or altering the core cyclohexyl motif. The longer chain also introduces additional conformational flexibility, which can influence binding to target proteins.

SAR Chain Length Physicochemical Properties

Validated Research Applications for 2-[(3-Methylcyclohexyl)oxy]butanoic acid in Drug Discovery and Chemical Biology


Fine-Tuning Lipophilicity in a Lead Optimization Program

When a lead series of cyclohexyloxy carboxylic acids has shown promise but requires a modest increase in logP to improve membrane permeability or target residence time, 2-[(3-Methylcyclohexyl)oxy]butanoic acid serves as a precisely defined analog. Its cLogP of 2.44 represents a controlled, ~0.05 log unit increase over the baseline 2-(cyclohexyloxy)butanoic acid [1], a difference that can be critical in passing ADME hurdles while maintaining an identical TPSA [2].

Exploring the Effect of Alkyl Chain Length on Target Binding

In a SAR study of a fatty acid receptor or related enzyme, the transition from the propanoic (C3) to butanoic (C4) acid chain length is a standard probe of the binding pocket's steric and hydrophobic tolerance. 2-[(3-Methylcyclohexyl)oxy]butanoic acid provides a 14 Da mass increment and a corresponding change in molecular flexibility compared to the C3 analog , allowing researchers to map the optimal alkyl chain length for potency and selectivity.

Stereochemical Probe in Chiral Environments

The 3-methylcyclohexyl group in this compound introduces a stereogenic center that is not present in its 4-methylcyclohexyl or unsubstituted cyclohexyl counterparts . This makes 2-[(3-Methylcyclohexyl)oxy]butanoic acid a valuable tool for studying chiral recognition in protein-ligand interactions or for use in asymmetric catalysis where the ether oxygen and carboxylic acid can serve as directing groups. Its commercial availability as a racemic mixture provides a cost-effective starting point for these studies.

Derivatization Scaffold for Combinatorial Libraries

The compound's core structure—a carboxylic acid, an ether linkage, and a substituted cyclohexyl ring—offers multiple points for diversification. The carboxylic acid can be readily converted to amides, esters, or alcohols, while the 3-methylcyclohexyl group provides a lipophilic, rigid scaffold that can enhance the 'drug-likeness' of library members . The compound's commercial availability in multi-gram quantities from suppliers like Enamine makes it practical for large-scale library synthesis.

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